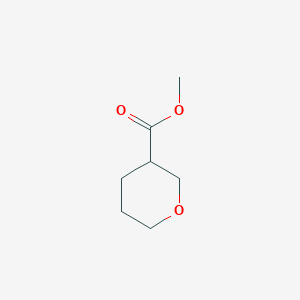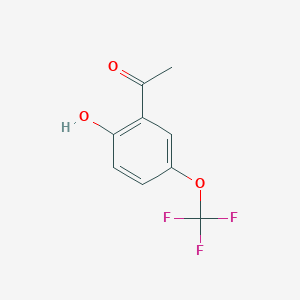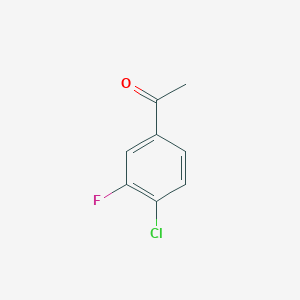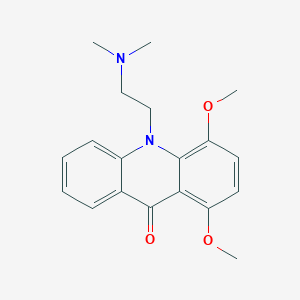
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone, commonly known as DDAO, is a fluorescent dye that has gained popularity in scientific research over the years. It is a small molecule that is easy to synthesize and has a high quantum yield, making it an ideal choice for fluorescence microscopy and flow cytometry applications. In
Wissenschaftliche Forschungsanwendungen
DDAO has a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence imaging. It is commonly used as a fluorescent probe for the detection of reactive oxygen species, as well as for the labeling of proteins and lipids in live cells. DDAO is also used in the study of mitochondrial function and apoptosis, as well as in the development of biosensors for the detection of various analytes.
Wirkmechanismus
DDAO is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. It is excited by blue light and emits green light, making it ideal for fluorescence microscopy and flow cytometry applications. The mechanism of action of DDAO is based on its ability to bind to cellular components, such as proteins and lipids, and emit light when excited by blue light.
Biochemische Und Physiologische Effekte
DDAO is a non-toxic fluorescent dye that does not have any significant biochemical or physiological effects on cells. It is easily taken up by cells and can be used for long-term imaging studies without affecting cell viability or function.
Vorteile Und Einschränkungen Für Laborexperimente
DDAO has several advantages for lab experiments, including its ease of synthesis, high quantum yield, and low toxicity. It is also compatible with a wide range of imaging techniques and can be used for long-term imaging studies. However, DDAO has some limitations, including its sensitivity to pH and temperature changes, as well as its limited stability in aqueous solutions.
Zukünftige Richtungen
DDAO has a wide range of potential future directions, including the development of new biosensors for the detection of various analytes, as well as the study of mitochondrial function and apoptosis. It may also be used in the development of new cancer therapies, as well as in the study of other cellular processes. Further research is needed to fully explore the potential applications of DDAO in scientific research.
Conclusion:
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone, or DDAO, is a fluorescent dye that has gained popularity in scientific research over the years. It is a small molecule that is easy to synthesize and has a high quantum yield, making it an ideal choice for fluorescence microscopy and flow cytometry applications. DDAO has a wide range of scientific research applications, including the detection of reactive oxygen species, the labeling of proteins and lipids in live cells, and the study of mitochondrial function and apoptosis. While DDAO has some limitations, it has the potential for many future directions in scientific research.
Synthesemethoden
DDAO is synthesized through a multi-step process that involves the reaction of 9,10-dimethoxyacridine with N,N-dimethylaminoethyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-chloro-7-nitrobenzofurazan. The final product is purified through column chromatography to obtain pure DDAO.
Eigenschaften
CAS-Nummer |
141992-57-6 |
|---|---|
Produktname |
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone |
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
10-[2-(dimethylamino)ethyl]-1,4-dimethoxyacridin-9-one |
InChI |
InChI=1S/C19H22N2O3/c1-20(2)11-12-21-14-8-6-5-7-13(14)19(22)17-15(23-3)9-10-16(24-4)18(17)21/h5-10H,11-12H2,1-4H3 |
InChI-Schlüssel |
CERRTOVBHOLSLM-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Kanonische SMILES |
CN(C)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Andere CAS-Nummern |
141992-57-6 |
Synonyme |
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



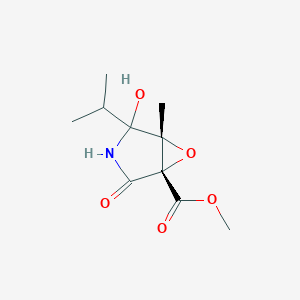
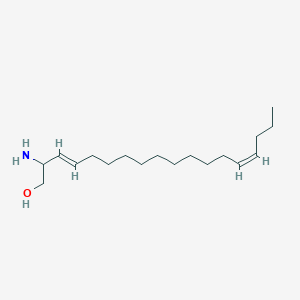

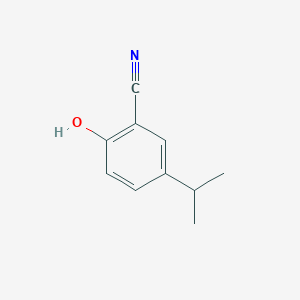
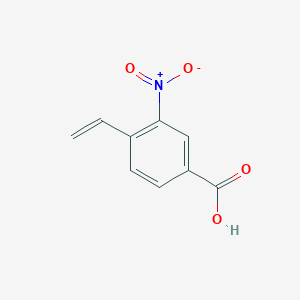
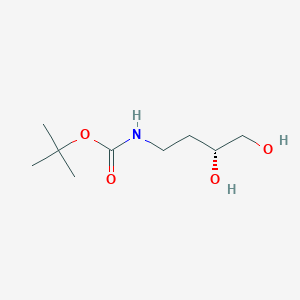
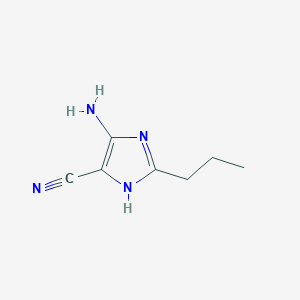
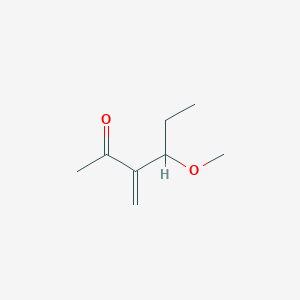
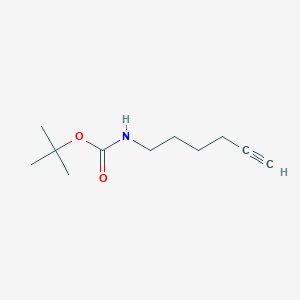
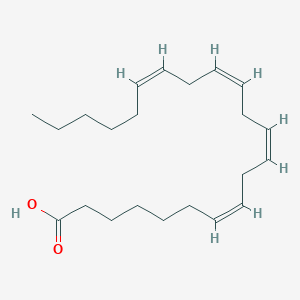
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
